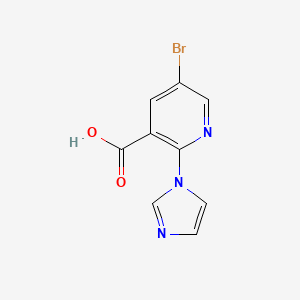
Ácido (6-(Metoxicarbonil)-1H-indol-2-il)borónico
Descripción general
Descripción
The compound “(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives has been a subject of extensive study . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Chemical Reactions Analysis
Boronic acids and their derivatives have been used in various chemical reactions. They have been used as catalysts for the atom-economical, metal-free activation of alcohols without stoichiometric derivatization . The mild Lewis acidity of boronic acids, in conjunction with their ability to undergo reversible covalent exchange with hydroxy-containing substrates, can activate a wide variety of alcohols towards subsequent transformations under mild and selective conditions .Aplicaciones Científicas De Investigación
Detección y Sensores Químicos
Los ácidos borónicos son conocidos por su capacidad de formar enlaces covalentes reversibles con los azúcares, lo que los hace útiles en el desarrollo de sensores para detectar sacaridos y otras biomoléculas. El compuesto en cuestión podría usarse potencialmente para crear sensores fluorescentes para detectar catecolaminas como la dopamina, que son marcadores biológicos importantes en la investigación en neurociencia .
Catálisis en Síntesis Orgánica
El grupo ácido borónico se utiliza a menudo en la síntesis orgánica, particularmente en las reacciones de acoplamiento de Suzuki, que se utilizan para formar enlaces carbono-carbono. Este compuesto podría servir como un reactivo en tales reacciones, especialmente para crear moléculas orgánicas complejas con aplicaciones farmacéuticas .
Sistemas de Administración de Medicamentos
Los ácidos borónicos pueden interactuar con las membranas celulares y facilitar el transporte de moléculas dentro de las células. Esta propiedad se puede aprovechar para desarrollar sistemas de administración de medicamentos que pueden transportar moléculas pequeñas o proteínas a las células con fines terapéuticos .
Mecanismo De Acción
The mechanism of action of boronic acids and their derivatives in biological systems is complex and multifaceted. They have been shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .
Direcciones Futuras
The future of boronic acids and their derivatives in medicinal chemistry looks promising. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(6-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)7-3-2-6-5-9(11(14)15)12-8(6)4-7/h2-5,12,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUMZMTTWWXRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674982 | |
| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-47-8 | |
| Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



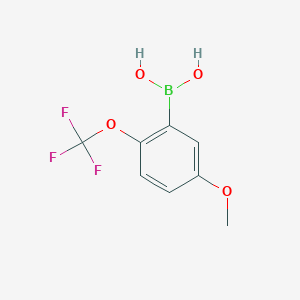
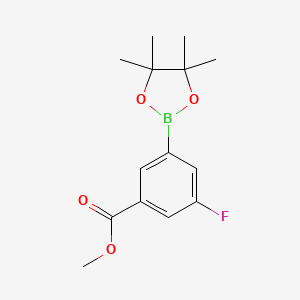
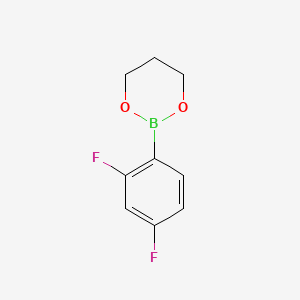
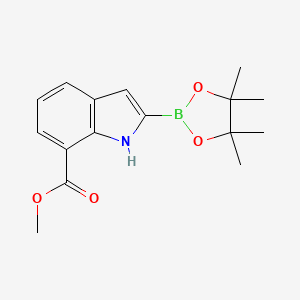


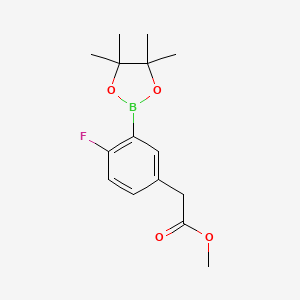
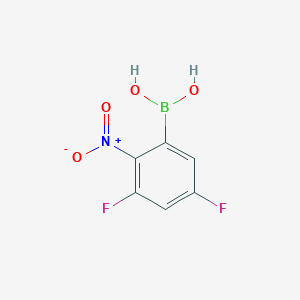
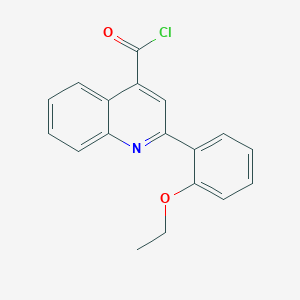
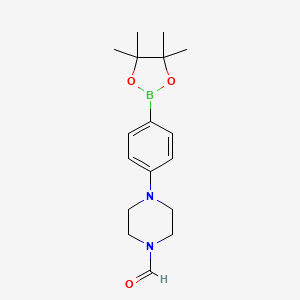
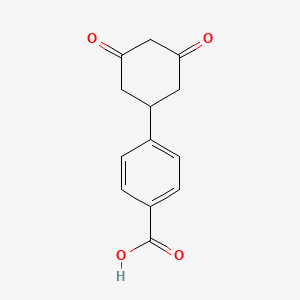
![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)

